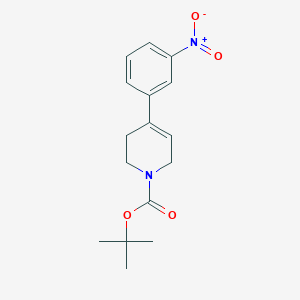
Tert-butyl 4-(3-nitrophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL 4-(3-NITROPHENYL)-1,2,3,6-TETRAHYDROPYRIDINE-1-CARBOXYLATE is a complex organic compound that features a nitrophenyl group attached to a tetrahydropyridine ring, which is further substituted with a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 4-(3-NITROPHENYL)-1,2,3,6-TETRAHYDROPYRIDINE-1-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the nitration of a phenyl ring followed by the formation of the tetrahydropyridine ring through cyclization reactions. The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 4-(3-NITROPHENYL)-1,2,3,6-TETRAHYDROPYRIDINE-1-CARBOXYLATE undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted tetrahydropyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
TERT-BUTYL 4-(3-NITROPHENYL)-1,2,3,6-TETRAHYDROPYRIDINE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which TERT-BUTYL 4-(3-NITROPHENYL)-1,2,3,6-TETRAHYDROPYRIDINE-1-CARBOXYLATE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its nitrophenyl and tetrahydropyridine moieties. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butyl-3-nitrophenylboronic acid: Shares the nitrophenyl group but differs in the presence of a boronic acid group instead of the tetrahydropyridine ring.
Indole derivatives: Similar in their aromatic nature and potential biological activities but differ in their core structure.
Uniqueness
TERT-BUTYL 4-(3-NITROPHENYL)-1,2,3,6-TETRAHYDROPYRIDINE-1-CARBOXYLATE is unique due to its combination of a nitrophenyl group with a tetrahydropyridine ring and a tert-butyl ester group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C16H20N2O4 |
|---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
tert-butyl 4-(3-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(19)17-9-7-12(8-10-17)13-5-4-6-14(11-13)18(20)21/h4-7,11H,8-10H2,1-3H3 |
InChI Key |
ILZZTMHEDJZXJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















